molecular formula C19H14ClN3O2 B11218769 5-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole

5-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole

Cat. No.: B11218769
M. Wt: 351.8 g/mol
InChI Key: IMFVRAHICBRVCM-UHFFFAOYSA-N
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Description

5-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound that contains both oxazole and oxadiazole rings. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole typically involves the formation of the oxazole and oxadiazole rings through cyclization reactions. One common method involves the reaction of 2-chlorobenzonitrile with methyl isocyanate to form the oxazole ring, followed by the reaction with 2-methylbenzonitrile to form the oxadiazole ring. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

5-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole involves its interaction with various molecular targets. The compound can inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase, and can also interact with DNA to prevent the proliferation of cancer cells. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3´-Pyridyl)-5-phenyloxazole
  • 2,5-Diphenyloxazole
  • 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-amine

Uniqueness

5-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole is unique due to its dual ring structure, which imparts a combination of properties from both oxazole and oxadiazole rings. This duality enhances its biological activity and makes it a versatile compound for various applications .

Properties

Molecular Formula

C19H14ClN3O2

Molecular Weight

351.8 g/mol

IUPAC Name

5-[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C19H14ClN3O2/c1-11-7-3-4-8-13(11)18-21-19(25-23-18)16-12(2)24-22-17(16)14-9-5-6-10-15(14)20/h3-10H,1-2H3

InChI Key

IMFVRAHICBRVCM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3=C(ON=C3C4=CC=CC=C4Cl)C

Origin of Product

United States

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